molecular formula C11H11Cl2NO2 B5819867 4-(3,5-dichlorobenzoyl)morpholine

4-(3,5-dichlorobenzoyl)morpholine

Cat. No.: B5819867
M. Wt: 260.11 g/mol
InChI Key: ZIIVRPJBTGUDPU-UHFFFAOYSA-N
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Description

Contextualization within Morpholine-Containing Chemical Entities

The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and drug discovery. nih.gov Its prevalence in numerous approved drugs and bioactive molecules stems from its advantageous physicochemical and metabolic properties. nih.gov The morpholine moiety is often incorporated into molecular designs to enhance aqueous solubility, improve pharmacokinetic profiles, and increase binding affinity to biological targets. researchgate.net The presence of the morpholine ring can bestow upon a molecule a versatile and synthetically accessible building block, allowing for a wide range of biological activities. nih.govresearchgate.net

4-(3,5-dichlorobenzoyl)morpholine situates itself within this important class of compounds, featuring the morpholine heterocycle connected to a dichlorinated benzoyl group. This specific combination of chemical features positions it as a compound of interest for further scientific exploration.

Rationale for Academic Investigation of Benzoyl Morpholine Scaffolds

The academic pursuit of benzoyl morpholine scaffolds is driven by the potential for synergistic effects between the two core components. The benzoyl group is a common structural motif in a vast array of chemical compounds with diverse applications. Its fusion with the morpholine ring creates a new chemical entity with a unique three-dimensional structure and electronic distribution.

Researchers are motivated to explore these scaffolds to:

Probe New Chemical Space: The combination of a substituted benzoyl ring with a morpholine heterocycle allows for the creation of novel molecular architectures that may interact with biological targets in previously unobserved ways.

Modulate Biological Activity: The nature and position of substituents on the benzoyl ring, such as the two chlorine atoms in this compound, can significantly influence the compound's biological activity.

Fine-Tune Physicochemical Properties: The morpholine component can be leveraged to improve properties like solubility and metabolic stability, which are crucial for the development of potential therapeutic agents. researchgate.net

The general synthetic accessibility of these compounds, often through the reaction of a substituted benzoyl chloride with morpholine, further encourages their investigation in academic and industrial research settings.

Overview of Research Trajectories for Related Dichlorobenzoyl Derivatives

The 3,5-dichlorobenzoyl moiety is a key structural feature in various areas of chemical research. For instance, the synthesis of a series of 3,5-dichlorobenzamide (B1294675) derivatives has been reported, starting from 3,5-dichlorobenzoyl chloride and various arylamines. researchgate.net This indicates an active interest in creating libraries of compounds based on this dichlorinated scaffold for further study.

Furthermore, related structures such as 4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxybenzoic acid have been synthesized, suggesting research into the biological activities of more complex molecules incorporating the 3,5-dichlorobenzoyl unit. nih.gov While a comprehensive overview of all research trajectories is vast, the existing literature points towards the exploration of these derivatives for their potential applications in various fields, likely including medicinal chemistry and materials science. The investigation of these related compounds provides a valuable comparative framework for understanding the potential properties and applications of This compound .

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural components and the research on related compounds provide a strong basis for its continued investigation. The following tables present comparative data for related molecules to offer insights into the potential properties of the title compound.

Table 1: Spectroscopic Data of a Structurally Related Dichlorinated Compound

Compound Name1H NMR (CDCl3, 400 MHz)13C NMR (CDCl3, 101 MHz)HRMS-ESI+ [M+H]+
4-(3,5-Dichloropyridin-4-yl)morpholine δ = 8.35 (2H, s), 3.84 (4H, m), 3.37 (4H, m)δ = 150.8, 149.3, 128.4, 67.4, 50.4calcd for C9H11Cl2N2O+: 233.02429; found: 233.02446

Data sourced from Pichowicz, M., et al. (2010). newdrugapprovals.org

Table 2: Crystal Structure Data of a Monochlorinated Analog

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
N-(4-Chlorobenzoyl)morpholine TrigonalP319.98089.98089.58539090120

Data sourced from Piontek, A., et al. (2018). nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dichlorophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO2/c12-9-5-8(6-10(13)7-9)11(15)14-1-3-16-4-2-14/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIVRPJBTGUDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Acylation of Morpholine (B109124) Derivatives

The formation of 4-(3,5-dichlorobenzoyl)morpholine hinges on the regioselective acylation of the morpholine ring. This reaction involves the introduction of the 3,5-dichlorobenzoyl group specifically at the nitrogen atom of the morpholine molecule.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and yield of the acylation reaction are highly dependent on the optimization of reaction conditions and the choice of catalyst. Studies have shown that the reaction of morpholine with an acyl chloride, such as 3,5-dichlorobenzoyl chloride, can be effectively carried out using a base to neutralize the hydrogen chloride byproduct. nih.gov Common bases employed for this purpose include sodium carbonate (Na2CO3) and triethylamine. nih.gov The selection of the solvent also plays a crucial role, with solvents like tetrahydrofuran (B95107) (THF) being utilized. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for optimizing reaction conditions, offering significant reductions in reaction time and improvements in yield. For instance, in the synthesis of a related morpholine derivative, optimization of microwave parameters such as power and irradiation time led to a substantial increase in product yield, reaching up to 97%. ujmm.org.ua This highlights the potential of microwave irradiation to drive reactions to completion efficiently.

The progress of the reaction is often monitored using techniques like thin-layer chromatography (TLC) to determine the point of completion. mdpi.com Following the reaction, purification of the product is typically achieved through methods such as filtration and extraction. nih.govmdpi.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles is increasingly important in modern synthetic chemistry. In the context of synthesizing this compound and its analogs, this involves the use of less hazardous reagents and environmentally benign reaction conditions. One approach is the utilization of water as a solvent or co-solvent, which minimizes the use of volatile organic compounds. nih.gov

Furthermore, the development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, aligns with green chemistry principles by reducing waste and improving atom economy. researchgate.net The use of catalysts that can be easily recovered and reused also contributes to a more sustainable synthetic process.

Synthesis of Dichlorobenzoyl Precursors and Related Intermediates

A key component in the synthesis of this compound is the availability of the 3,5-dichlorobenzoyl precursor, typically 3,5-dichlorobenzoyl chloride.

Strategies for Halogenated Aromatic Acyl Halide Formation

3,5-Dichlorobenzoyl chloride is commonly synthesized from 3,5-dichlorobenzoic acid. ontosight.aichemicalbook.com A widely used method involves the reaction of 3,5-dichlorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride. chemicalbook.comchemicalbook.com The reaction with thionyl chloride is often carried out at reflux, and a catalytic amount of pyridine (B92270) can be added. Alternatively, the reaction with oxalyl chloride can be performed in a solvent like dichloromethane (B109758) (DCM) at low temperatures, often with a catalytic amount of dimethylformamide (DMF). chemicalbook.comchemicalbook.com Another approach involves the use of phosphorus pentachloride. ontosight.ai

Starting MaterialReagentConditionsProductReference
3,5-Dichlorobenzoic acidThionyl chloride, PyridineReflux3,5-Dichlorobenzoyl chloride
3,5-Dichlorobenzoic acidOxalyl chloride, DMF0°C, DCM3,5-Dichlorobenzoyl chloride chemicalbook.comchemicalbook.com
3,5-Dichlorobenzoic acidPhosphorus pentachloride-3,5-Dichlorobenzoyl chloride ontosight.ai

Multistep Reaction Sequence Design and Yield Optimization

Optimization of yield is a critical aspect of any synthetic process. This can be achieved by systematically varying reaction parameters such as temperature, reaction time, and the stoichiometry of reactants and catalysts. For example, in the acylation of morpholine, adjusting the equivalents of the base and the acylating agent can significantly impact the yield of the desired product. nih.gov Similarly, in the preparation of 3,5-dichlorobenzoyl chloride, controlling the reaction temperature and duration is essential to maximize the conversion and minimize the formation of byproducts. chemicalbook.com

Derivatization Strategies and Analog Synthesis

The core structure of this compound can be modified to create a library of analogs with potentially diverse properties. Derivatization strategies often focus on introducing different substituents onto the morpholine ring or the benzoyl moiety.

The synthesis of novel morpholine analogs has been achieved through various multi-step reaction sequences. nih.gov For instance, starting from (4-hydroxy-aryl)-aryl methanones, a series of 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives were synthesized. nih.gov

Another approach involves the diastereoselective synthesis of cis-3,5-disubstituted morpholine derivatives. nih.gov This was accomplished through an electrophile-induced ring closure of a 1-tert-butyl-2-(allyloxymethyl)aziridine using bromine, leading to a cis-3,5-di(bromomethyl)-4-tert-butylmorpholine. nih.gov This intermediate can then be further functionalized by nucleophilic displacement of the bromo groups. nih.gov

The synthesis of morpholine-conjugated benzophenone (B1666685) analogs has also been reported, highlighting the versatility of the morpholine scaffold in creating new chemical entities. nih.gov These synthetic efforts demonstrate the broad scope for generating a diverse range of compounds based on the this compound framework.

Chemical Modification at the Morpholine Ring System

The morpholine ring of this compound is a key target for chemical modification to explore the impact of steric and electronic changes on biological activity. The introduction of substituents at various positions on the morpholine ring can significantly influence the molecule's conformation, solubility, and interactions with biological targets. e3s-conferences.orge3s-conferences.org

Synthetic approaches to modify the morpholine ring often involve multi-step sequences starting from functionalized morpholine precursors or by constructing the substituted morpholine ring from acyclic precursors. For instance, the introduction of alkyl groups at the C-3 and C-5 positions of the morpholine ring can lead to an increase in anticancer activity. e3s-conferences.org Bridged morpholines, such as those with a 3,5-ethylene bridge, have also been synthesized and have shown potent activity in certain biological assays. e3s-conferences.org These modifications can be achieved through various synthetic methods, including palladium-catalyzed carboamination reactions of substituted ethanolamine (B43304) derivatives. e3s-conferences.org

Table 1: Examples of Chemical Modifications at the Morpholine Ring System

Starting Material/PrecursorReagents and ConditionsModified ProductReference
Substituted Ethanolamine DerivativeArBr, NaOtBu, Pd2(dba)3/ligand, Toluene, 40-80°Ccis-3,5-disubstituted morpholine e3s-conferences.org
MorpholineAlkyl Halide, BaseN-alkylated morpholineGeneral Method
2-UreidophenyltriazinesVariousBridged morpholine derivatives e3s-conferences.org

This table is illustrative and based on general synthetic strategies for morpholine modification; specific examples for this compound are not detailed in the provided search results.

These synthetic methodologies allow for the generation of a library of analogs with diverse substitution patterns on the morpholine ring, which is essential for a systematic exploration of structure-activity relationships.

Substituent Variation on the Dichlorophenyl Moiety

Alterations to the 3,5-dichlorophenyl moiety of this compound provide another avenue for modulating the compound's properties. The electronic nature and position of substituents on the phenyl ring can dramatically affect the molecule's interaction with target proteins. Structure-activity relationship (SAR) studies on related compound series have often shown that the nature of the substituents on the phenyl ring is critical for biological activity. For instance, in some series of bioactive molecules, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly impact potency.

The synthesis of analogs with varied substituents on the phenyl ring typically involves the coupling of a modified benzoic acid derivative with morpholine. Alternatively, functionalization of a pre-existing dichlorophenyl ring can be achieved through various aromatic substitution reactions, although this can be challenging due to the deactivating nature of the chloro substituents.

Table 2: Potential Substituent Variations on the Dichlorophenyl Moiety

Position of VariationExample SubstituentPotential Synthetic Approach
3- or 5-position-F, -Br, -CH3, -OCH3Acylation of morpholine with the corresponding substituted benzoyl chloride.
4-position-OH, -NH2, -NO2Nucleophilic aromatic substitution on a precursor with a suitable leaving group at the 4-position.
Other positionsVarious functional groupsSynthesis of the desired substituted benzoic acid followed by coupling with morpholine.

This table represents potential synthetic strategies for modifying the dichlorophenyl moiety, as specific examples for this compound were not available in the search results.

Systematic variation of the substituents on the dichlorophenyl ring is a classical medicinal chemistry strategy to optimize lead compounds by improving their potency, selectivity, and pharmacokinetic properties.

Formation of Conjugates and Hybrid Molecules for Mechanistic Probes

To investigate the molecular targets and mechanisms of action of this compound, the formation of conjugates and hybrid molecules is a powerful strategy. These chemical probes can be designed to include reporter tags, such as fluorescent dyes or affinity labels, which allow for the visualization and identification of binding partners within a biological system. nih.gov

The synthesis of such probes typically involves the introduction of a reactive handle or a linker onto the this compound scaffold. This linker can then be used to attach the desired molecular tag. The position of the linker attachment is crucial and should be chosen carefully to minimize disruption of the compound's original biological activity. Common strategies include derivatization at a less critical position on the morpholine or phenyl ring.

For example, a linker could be attached to the morpholine nitrogen if N-alkylation does not abolish the desired activity, or to a position on the phenyl ring that is not essential for target binding. The choice of linker and tag depends on the specific application of the probe, such as for use in affinity chromatography, fluorescence microscopy, or photoaffinity labeling experiments. nih.gov The development of such chemical probes is instrumental in the field of chemical biology for target deconvolution and the elucidation of drug mechanisms. nih.gov

Table 3: Components of a Mechanistic Probe Based on this compound

ComponentFunctionExample
Core ScaffoldProvides the binding affinity for the target.This compound
LinkerSpatially separates the core scaffold from the tag.Alkyl chain, polyethylene (B3416737) glycol (PEG)
Reporter TagEnables detection and/or isolation of the target.Biotin, Fluorescein, Azide (B81097), Alkyne

This table outlines the general design of a chemical probe. Specific examples of conjugates derived from this compound were not found in the search results.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Halogenation Pattern on Molecular Interactions

The specific placement of halogen atoms on the benzoyl ring of 4-(3,5-dichlorobenzoyl)morpholine is a critical determinant of its molecular interactions. The 3,5-dichloro substitution pattern significantly influences the compound's electronic and lipophilic properties, which in turn dictates its binding affinity to biological targets.

The electron-withdrawing nature of the chlorine atoms at the meta positions of the phenyl ring creates a distinct electronic profile. This pattern can enhance hydrophobic interactions with target proteins. researchgate.net SAR studies on related morpholine (B109124) derivatives have shown that the presence and position of halogen atoms can drastically alter biological activity. For instance, in a series of quinazoline-substituted morpholine derivatives, trifluoromethoxy substitution at the meta-position of the amide group was found to be crucial for activity. e3s-conferences.org This highlights the sensitivity of molecular targets to the electronic landscape of the ligand, which is directly modulated by the halogenation pattern.

Conformational Analysis and Bioactivity Correlation

The morpholine ring itself can adopt various conformations, with the chair conformation being the most stable. However, the energetic barrier for ring inversion is relatively low, allowing for conformational flexibility. This flexibility can be advantageous, enabling the molecule to adapt its shape to optimize interactions with the target. researchgate.net The orientation of the 3,5-dichlorobenzoyl group relative to the morpholine ring is also a key factor. The rotational barrier around the C-N amide bond can lead to different rotamers, each with a unique spatial arrangement of atoms.

Computational modeling and experimental techniques are employed to understand the preferred conformations and their correlation with bioactivity. By identifying the bioactive conformation—the specific three-dimensional structure the molecule adopts when it binds to its target—researchers can design more potent analogs.

Role of the Morpholine Ring in Target Engagement

The morpholine ring is not merely a passive scaffold but an active participant in target engagement. nih.gov It is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its ability to engage in specific molecular interactions. nih.govnih.gov

One of the key contributions of the morpholine ring is its ability to act as a hydrogen bond acceptor through its oxygen atom. researchgate.net This interaction can be crucial for anchoring the molecule within the binding site of a target. Furthermore, the nitrogen atom of the morpholine ring, while weakly basic, can also participate in hydrogen bonding or other electrostatic interactions. researchgate.net

Impact of Linker Chemistry and Scaffold Modifications on Activity

Modifications to the linker connecting the dichlorobenzoyl moiety to the morpholine ring, as well as alterations to the core scaffold, can have a profound impact on the compound's activity. While this compound has a direct amide linkage, hypothetical modifications can provide insight into SAR.

Introducing different linker groups, such as esters, ethers, or alkyl chains of varying lengths, would alter the distance and flexibility between the two key structural components. mdpi.com This, in turn, would affect how the molecule presents its key binding features to the target. For example, studies on other molecular scaffolds have shown that the length and nature of a linker can significantly influence cytotoxic activity. mdpi.com

Computational and Theoretical Chemistry Investigations

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a ligand to a target protein.

Prediction of Binding Modes and Affinities

No published studies were found that predict the binding modes or calculate the binding affinities of 4-(3,5-dichlorobenzoyl)morpholine with any specific biological target. Such a study would involve docking the compound into the active site of a selected protein to determine the most stable binding conformation and estimate the binding energy, often expressed as a docking score.

Identification of Key Interacting Residues in Biological Systems

Without docking studies, the key amino acid residues that might interact with this compound within a protein's binding pocket have not been identified. This type of analysis would typically reveal potential hydrogen bonds, hydrophobic interactions, and other forces stabilizing the ligand-target complex.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. mdpi.comfrontiersin.org These simulations are essential for assessing the stability of a ligand within a binding site and understanding the dynamic nature of the interaction. nih.gov

There are currently no available research findings from molecular dynamics simulations performed on this compound, either in isolation or in complex with a biological target. Such simulations would offer insights into the compound's conformational flexibility and the stability of its interactions over a simulated time period.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which govern its structure, reactivity, and other chemical behaviors.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. bhu.ac.in While DFT has been applied to various morpholine (B109124) derivatives to study their structural and electronic properties, no specific DFT calculations for the ground state properties of this compound have been published. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. wikipedia.orgyoutube.com The energy and shape of these orbitals indicate how a molecule will interact with other molecules. An FMO analysis for this compound, which would provide insights into its electrophilic and nucleophilic sites, has not been reported in the scientific literature.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model can then be used in virtual screening to search large compound libraries for novel molecules with the potential for similar biological activity.

For this compound, no specific pharmacophore models have been published. The development of such a model would require knowledge of its biological target and a set of known active and inactive molecules to derive the critical chemical features for activity. These features would likely include hydrogen bond acceptors (the morpholine oxygen and the carbonyl oxygen), hydrogen bond donors (if any were present and active), hydrophobic regions (the dichlorophenyl ring), and aromatic features.

Virtual screening is a computational method that has become a cornerstone of modern drug discovery, allowing for the rapid and cost-effective identification of potential lead compounds from vast chemical libraries. nih.govnih.govresearchgate.net However, without a defined biological target and a corresponding validated pharmacophore model or crystal structure for this compound, a virtual screening campaign cannot be specifically detailed.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Research Compound Prioritization

In silico ADME profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery for prioritizing candidates with favorable drug-like properties. nih.govgrafiati.com

For this compound, no specific in silico ADME studies have been reported. A general assessment would involve calculating various physicochemical properties and using predictive models for properties such as solubility, permeability, and metabolic stability.

Prediction of Metabolic Soft Spots (mechanistic focus only)

Metabolic soft spots are chemically liable sites in a molecule that are prone to modification by metabolic enzymes, primarily Cytochrome P450s. Identifying these soft spots early can guide the chemical modification of a compound to improve its metabolic stability and pharmacokinetic profile.

While no specific metabolic soft spot analysis for this compound has been published, a mechanistic prediction would focus on several key areas. The morpholine ring is a common site of metabolism. Oxidation of the carbon atoms alpha to the nitrogen or oxygen is a typical metabolic pathway. The dichlorophenyl ring could also be a site for hydroxylation, although the presence of two electron-withdrawing chlorine atoms might decrease its susceptibility compared to an unsubstituted phenyl ring. The benzoyl carbonyl group could potentially undergo reduction.

A summary of potential metabolic soft spots based on general metabolic pathways is presented below.

Potential Metabolic Soft SpotPredicted Metabolic Reaction
Morpholine Ring (C-H bonds adjacent to Nitrogen)α-Carbon Hydroxylation
Morpholine Ring (C-H bonds adjacent to Oxygen)Oxidation
Dichlorobenzoyl RingAromatic Hydroxylation
Benzoyl Carbonyl GroupReduction to secondary alcohol

This table is a generalized prediction based on common metabolic pathways and is not derived from specific experimental or computational studies on this compound.

Prediction of Transporter Interactions (mechanistic focus only)

Drug transporters are membrane proteins that play a critical role in the absorption, distribution, and excretion of drugs. Interactions with transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can significantly impact a drug's bioavailability and tissue penetration.

There is no published data on the predicted or experimentally determined interactions of this compound with drug transporters. In silico models for predicting transporter interactions often rely on physicochemical properties and structural motifs. The properties of this compound, such as its lipophilicity and the presence of aromatic rings, might suggest a potential for interaction with efflux transporters like P-gp, but this remains speculative without specific computational or experimental evidence.

Biological Target Engagement and Mechanistic Investigations Pre Clinical, in Vitro and Ex Vivo

Enzyme Inhibition Kinetics and Mechanism Elucidation

Research into the enzymatic interactions of 4-(3,5-dichlorobenzoyl)morpholine has identified its inhibitory effects, particularly against urease.

Specific Enzyme Target Identification (e.g., Urease Inhibition)

Studies have identified this compound as a potent inhibitor of urease. In assays using jack bean urease, this compound demonstrated significant inhibitory activity. Its efficacy is highlighted by a reported IC₅₀ value of 16.4 µM, indicating its strong potential to block the action of this enzyme. The discovery of its anti-urease properties has positioned it as a notable compound in the search for agents that can counteract the effects of urease activity.

Mode of Inhibition Analysis (e.g., Competitive, Non-competitive)

Kinetic studies aimed at understanding the mechanism by which this compound inhibits urease have been conducted. These investigations help to clarify the nature of the interaction between the inhibitor and the enzyme.

Receptor Binding Studies and Ligand-Receptor Dynamics

The primary receptor target identified for this compound is the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. The compound acts as an antagonist to this receptor. Its binding affinity for the human SMO receptor has been quantified with a Kᵢ value of 13 nM. This strong binding displaces radiolabeled ligands, confirming its direct interaction with the SMO receptor and its role in blocking downstream signaling.

Cellular Pathway Modulation and Signal Transduction Analysis

The engagement of this compound with the SMO receptor leads to the modulation of specific cellular signaling cascades and affects various cellular processes.

Modulation of Specific Signaling Cascades (e.g., Hedgehog pathway)

As an antagonist of the SMO receptor, this compound effectively inhibits the Hedgehog signaling pathway. This pathway is crucial for embryonic development and its aberrant activation is implicated in the formation of certain tumors. In cellular assays, the compound has been shown to suppress the Hh pathway with an IC₅₀ of 20 nM. This inhibitory action prevents the downstream activation of Gli transcription factors, which are responsible for mediating the pathway's effects on gene expression.

Effects on Cellular Processes (e.g., Tubulin Polymerization, Mitotic Arrest)

The inhibition of the Hedgehog pathway by compounds can lead to downstream effects on cellular processes integral to cell division and structure. While direct studies on this compound's specific impact on tubulin polymerization or mitotic arrest are not extensively detailed, its role as a potent Hh pathway inhibitor suggests it can influence cell proliferation and survival, processes that are intrinsically linked to the cell cycle and cytoskeletal dynamics.

Interactive Data Table: Biological Activity of this compound

Target/PathwayAssay TypeMeasurementValue
Jack Bean UreaseEnzyme InhibitionIC₅₀16.4 µM
Human Smoothened (SMO) ReceptorReceptor BindingKᵢ13 nM
Hedgehog Signaling PathwayCellular AssayIC₅₀20 nM

Protein-Ligand Interaction Characterization (e.g., SPR, ITC)

Information regarding the direct binding characteristics of this compound to specific protein targets is not currently available in published scientific literature. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are standard methods to quantify the binding affinity and thermodynamics of a compound to its molecular target, but no such studies have been reported for this specific molecule.

Biochemical Assays for Functional Characterization

While the morpholine (B109124) scaffold is a component of some biologically active molecules, specific biochemical assays to characterize the function of this compound have not been described in the available literature. nih.gov Generally, biochemical assays are employed to determine the effect of a compound on a specific enzymatic activity or cellular pathway. For antimicrobial agents, these assays might include tests for the inhibition of essential bacterial or fungal enzymes. For instance, some morpholine derivatives are known to inhibit enzymes involved in sterol biosynthesis in fungi. nih.gov However, without experimental data, the functional impact of the 3,5-dichloro substitution on the benzoyl moiety of this particular compound remains uncharacterized.

Investigation of Antimicrobial Mechanisms (if applicable)

There is no specific information detailing the antimicrobial mechanisms of this compound. The morpholine ring itself is a feature in some antimicrobial compounds. nih.govresearchgate.netresearchgate.net

Bacterial and Fungal Target Identification

The specific bacterial or fungal targets of this compound have not been identified. Morpholine derivatives as a class have been noted for their potential antifungal activity through the inhibition of sterol biosynthesis, which involves blocking enzymes like C-14 sterol reductase and C-8 sterol isomerase. nih.gov However, it has not been determined if this compound acts via this or any other mechanism.

Mechanisms of Resistance Modulation

There are no studies available that investigate the role of this compound in modulating antimicrobial resistance. Some research on other morpholine-containing compounds, such as 4-(phenylsulfonyl)morpholine (B1295087), has explored their ability to modulate the activity of existing antibiotics against multi-drug resistant strains. nih.gov For example, 4-(phenylsulfonyl)morpholine was shown to reduce the minimum inhibitory concentration (MIC) of amikacin (B45834) against P. aeruginosa. nih.gov Nevertheless, no such modulating activity has been reported for this compound.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 4-(3,5-dichlorobenzoyl)morpholine in solution. It provides information on the chemical environment of individual protons and carbon atoms, their connectivity, and spatial relationships.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial and fundamental data for structural assignment. For a related compound, 4-(3,5-Dichloropyridin-4-yl)morpholine, the ¹H NMR spectrum shows distinct signals for the aromatic and morpholine (B109124) protons. wordpress.com Specifically, the aromatic protons appear as a singlet at 8.35 ppm, while the morpholine protons are observed as multiplets at 3.84 and 3.37 ppm. wordpress.com The ¹³C NMR spectrum for the same analog reveals signals for the aromatic carbons at 150.8, 149.3, and 128.4 ppm, and the morpholine carbons at 67.4 and 50.4 ppm. wordpress.com For 4-(benzenesulfonyl)-morpholine, the presence of the 4-substituted benzene (B151609) ring is clearly identified in the ¹³C NMR spectrum. researchgate.net

Two-dimensional (2D) NMR techniques provide further clarity on the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings within the morpholine ring, helping to assign the signals of the adjacent methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals based on the known ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for confirming the connectivity between the 3,5-dichlorobenzoyl group and the morpholine ring, specifically the attachment of the carbonyl carbon to the nitrogen atom of the morpholine.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is instrumental in determining the preferred conformation of the molecule, such as the chair conformation of the morpholine ring and the relative orientation of the benzoyl group.

Table 1: Representative NMR Data for Morpholine-Containing Compounds

CompoundNucleusChemical Shift (δ) in ppm
4-(3,5-Dichloropyridin-4-yl)morpholine¹H8.35 (s, 2H), 3.84 (m, 4H), 3.37 (m, 4H)
¹³C150.8, 149.3, 128.4, 67.4, 50.4

Note: Data is for a structurally related compound and serves as an illustrative example. wordpress.com The specific chemical shifts for this compound may vary.

Dynamic NMR for Conformational Exchange

The morpholine ring in this compound is not static and can undergo conformational exchange, primarily a chair-to-chair interconversion. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these dynamic processes. researchgate.netnih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals corresponding to the morpholine protons.

At high temperatures, the conformational exchange is rapid on the NMR timescale, resulting in averaged, sharp signals for the axial and equatorial protons. As the temperature is lowered, the rate of exchange decreases. At the coalescence temperature, the signals for the axial and equatorial protons broaden and merge into a single broad peak. Below this temperature, in the slow exchange regime, separate, sharp signals for the distinct axial and equatorial protons can be resolved. researchgate.net

By analyzing the line shape of the variable-temperature NMR spectra, key thermodynamic parameters for the conformational exchange process, such as the Gibbs free energy of activation (ΔG‡), can be determined. researchgate.net This information provides valuable insights into the energy barrier of the ring inversion process. For some morpholine derivatives, the rotational barrier around the amide C-N bond can also be investigated using DNMR, although ring pseudo-rotation is often too fast to be observed by this technique. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and structural features of this compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is critical for the unambiguous determination of the elemental composition of this compound. cdc.gov Unlike nominal mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the calculation of a unique elemental formula. cdc.govnih.gov This capability is essential for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass. For instance, in the analysis of a related compound, 4-(3,5-Dichloropyridin-4-yl)morpholine, HRMS-ESI⁺ determined the [M+H]⁺ ion to be at m/z 233.02446, which was in close agreement with the calculated value of 233.02429 for the formula C₉H₁₁Cl₂N₂O⁺. wordpress.com

Table 2: Illustrative HRMS Data

IonCalculated m/zObserved m/zFormula
[M+H]⁺233.02429233.02446C₉H₁₁Cl₂N₂O⁺

Note: Data is for the related compound 4-(3,5-Dichloropyridin-4-yl)morpholine. wordpress.com

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Metabolite Identification (research-focused)

Tandem mass spectrometry (MS/MS) is a powerful technique used for structural confirmation and, in a research context, for the identification of potential metabolites. cdc.govnih.gov In an MS/MS experiment, the precursor ion corresponding to the protonated molecule or a characteristic fragment of this compound is selected and then subjected to collision-induced dissociation (CID). This process generates a series of product ions, which are then mass-analyzed. The resulting product ion spectrum is essentially a fingerprint of the molecule, providing detailed structural information.

The fragmentation pattern can be used to confirm the presence of the 3,5-dichlorobenzoyl and morpholine moieties. For example, characteristic losses corresponding to the morpholine ring or the dichlorophenyl group would be expected.

In metabolic studies, which are beyond the primary scope of this article but relevant to the application of the technique, MS/MS is crucial for identifying metabolites of this compound. nih.govdntb.gov.ua By comparing the MS/MS spectra of the parent compound with those of potential metabolites found in biological matrices, structural modifications such as hydroxylation, glucuronidation, or other biotransformations can be identified. This approach is widely used in drug discovery and development to understand the metabolic fate of new chemical entities. dtu.dk

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in this compound. These techniques are based on the interaction of electromagnetic radiation with the vibrational energy levels of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. Key expected vibrational modes include:

C=O stretch: A strong absorption band, typically in the region of 1630-1680 cm⁻¹, is characteristic of the amide carbonyl group. The exact position of this band can be influenced by conjugation and the electronic effects of the dichlorobenzoyl ring.

C-N stretch: The stretching vibration of the C-N bond in the morpholine ring will appear in the fingerprint region, typically between 1000 and 1350 cm⁻¹.

C-O-C stretch: The ether linkage within the morpholine ring will give rise to a characteristic C-O-C stretching vibration, usually observed as a strong band in the 1070-1150 cm⁻¹ region.

Aromatic C-H stretch: These vibrations are typically observed above 3000 cm⁻¹.

Aliphatic C-H stretch: The C-H stretching vibrations of the methylene groups in the morpholine ring will appear just below 3000 cm⁻¹.

C-Cl stretch: The stretching vibrations of the carbon-chlorine bonds on the aromatic ring are expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Studies on morpholine itself show characteristic IR absorption bands that can be used as a reference. nist.govnih.govchemicalbook.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with vibrations that cause a significant change in the dipole moment, strong Raman bands arise from vibrations that cause a change in the polarizability of the molecule. Therefore, non-polar or symmetric bonds often produce strong signals in the Raman spectrum.

For this compound, the Raman spectrum would be particularly useful for observing:

Aromatic ring vibrations: The symmetric breathing vibrations of the dichlorobenzene ring are typically strong in the Raman spectrum.

C-Cl symmetric stretch: The symmetric stretching of the C-Cl bonds would also be expected to be Raman active.

Skeletal vibrations: The vibrations of the molecular backbone, including the morpholine ring, will also be observable.

Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of this compound, allowing for the confident identification of its functional groups and providing insights into its molecular structure. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the molecular structure of crystalline solids at the atomic level. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, offering a definitive structural portrait.

While specific single-crystal X-ray diffraction data for this compound is not prominently available in surveyed literature, the analysis of closely related structures, such as N-(4-chlorobenzoyl)morpholine, provides a strong basis for predicting its crystallographic properties. nih.gov The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be determined.

For a compound like this compound, one would expect the morpholine ring to adopt a stable chair conformation. The analysis would precisely define the torsional angles between the dichlorobenzoyl group and the morpholine ring, which is critical for understanding its steric and electronic properties. Key crystallographic parameters that would be determined are presented in the illustrative table below, based on data for the analogous compound N-(4-chlorobenzoyl)morpholine. nih.gov

Table 1: Illustrative Crystallographic Data for a Benzoyl-Morpholine Analog

This table is based on data for the related compound N-(4-chlorobenzoyl)morpholine and serves as an example of the parameters that would be determined for this compound. nih.gov

ParameterIllustrative Value
Chemical FormulaC₁₁H₁₂Cl₂NO₂
Crystal SystemTrigonal
Space GroupP3₁
a (Å)9.9808
b (Å)9.9808
c (Å)9.5853
α (°)90
β (°)90
γ (°)120
Volume (ų)826.5
Z (Formula units/cell)3

To understand how a molecule like this compound interacts with a biological target, such as a protein or enzyme, co-crystallization is a powerful technique. nih.gov This process involves forming a complex between the compound (ligand) and the target macromolecule and then growing crystals of this complex. X-ray diffraction analysis of these co-crystals reveals the ligand's bound conformation and its specific interactions with the protein's active site. nih.gov

Two primary methods are used for this purpose:

Co-crystallization: The purified protein and an excess of this compound are mixed together before crystallization trials are initiated. This method is often preferred when the ligand induces a significant conformational change in the protein upon binding. researchgate.net

Soaking: Pre-existing crystals of the apo-protein (protein without the ligand) are soaked in a solution containing this compound. The compound then diffuses into the crystal and binds to the protein. researchgate.netcreative-biostructure.com This method is simpler but relies on the crystal lattice being able to accommodate the ligand without cracking. researchgate.net

The resulting structural data provides invaluable insights into the binding mode, identifying key hydrogen bonds, hydrophobic interactions, and other forces that stabilize the ligand-protein complex. This information is crucial for fields such as structure-based drug design. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is a cornerstone of chemical analysis, used to separate, identify, and quantify the components of a mixture. For this compound, various chromatographic methods are essential for assessing its purity after synthesis and for isolating it from reaction byproducts.

HPLC and UHPLC are the most widely used techniques for the purity analysis of non-volatile compounds like this compound. These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. nih.gov UHPLC uses columns with smaller particle sizes (typically <2 µm) and higher pressures, resulting in faster analysis times and greater resolution compared to traditional HPLC. researchgate.net

A typical analysis would involve dissolving the compound in a suitable solvent and injecting it into the chromatograph. A reversed-phase column (e.g., C18) is commonly used for aromatic amides, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. Detection is typically achieved using a UV detector, set to a wavelength where the dichlorobenzoyl chromophore absorbs strongly. The purity is determined by the relative area of the main peak compared to any impurity peaks. nih.gov

Table 2: Hypothetical HPLC/UHPLC Method Parameters for Analysis

This table presents a plausible set of conditions for the analysis of this compound based on general methods for aromatic amides.

ParameterTypical Setting
ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 10 minutes
Column Temperature40 °C
Detection Wavelength254 nm
Injection Volume1-5 µL

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov However, due to the low volatility of this compound, direct analysis by GC is challenging. The compound would likely require derivatization to increase its volatility and thermal stability. youtube.comsigmaaldrich.com

A common derivatization strategy for amides involves silylation, where active hydrogens are replaced with a non-polar group like trimethylsilyl (B98337) (TMS). nih.govyoutube.com Alternatively, the amide bond could be hydrolyzed to yield 3,5-dichlorobenzoic acid and morpholine. The morpholine portion could then be derivatized, for example, by reacting it with sodium nitrite (B80452) under acidic conditions to form the more volatile N-nitrosomorpholine, which can be readily analyzed by GC-MS. nih.gov Another approach involves derivatization with benzoyl chloride. acs.orgacs.org

The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, allowing for definitive identification. google.com

Table 3: Illustrative GC-MS Parameters for Analysis of a Derivative

This table outlines potential GC-MS conditions for analyzing a volatile derivative of the compound's components.

ParameterIllustrative Setting
GC ColumnDB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium, 1.0 mL/min
Inlet Temperature250 °C
Oven ProgramStart at 100°C, ramp at 15°C/min to 280°C, hold 5 min
MS Interface Temp280 °C
Ionization ModeElectron Ionization (EI), 70 eV
Mass Scan Range40-500 amu

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The synthesis of 4-(3,5-dichlorobenzoyl)morpholine involves the formation of an amide bond between a morpholine (B109124) ring and a 3,5-dichlorobenzoyl group. While classical methods for amide bond formation are well-established, future research should prioritize the development of more sustainable and efficient synthetic protocols. Green chemistry principles, such as the use of non-toxic solvents, reduction of waste, and employment of catalytic processes, are paramount. rsc.org

Recent advancements in amide synthesis offer promising avenues. For instance, electrochemical N-acylation, which can be performed in water at room temperature, presents a highly sustainable alternative to traditional methods that often require harsh reagents. rsc.org Another approach involves the use of reusable catalysts, such as Brønsted acidic ionic liquids, which can serve as both the solvent and catalyst and can be recycled multiple times without significant loss of activity. acs.org Enzymatic strategies, utilizing enzymes like lipases or engineered adenylating enzymes, also offer a highly specific and environmentally benign route to N-acyl amides. nih.govrsc.org These biocatalytic methods operate under mild conditions and can reduce the need for protecting groups and hazardous reagents.

Future synthetic research could focus on a comparative analysis of these modern methods for the production of this compound and its analogs.

Table 1: Potential Sustainable Synthetic Strategies

Synthetic Strategy Key Advantages Potential for this compound
Electrochemical N-acylation Use of water as a solvent, mild reaction conditions, high chemoselectivity. rsc.org Direct coupling of morpholine and 3,5-dichlorobenzoic acid with minimal waste.
Brønsted Acidic Ionic Liquids Reusable catalyst/solvent system, high efficiency, broad substrate scope. acs.org An atom-economical process that avoids traditional coupling agents and solvents.
Enzymatic Synthesis (Biocatalysis) High specificity, mild conditions (aqueous, neutral pH), reduced byproducts. nih.govrsc.org Green production route, potential for stereoselective synthesis if chiral morpholine derivatives are used.

| Mechanochemistry | Solvent-free or low-solvent conditions, reduced reaction times, unique reactivity. | Environmentally friendly synthesis through ball-milling of reactants, minimizing solvent waste. |

Application of Machine Learning and Artificial Intelligence in SAR Prediction

The precise biological targets and activities of this compound are unknown. Machine learning (ML) and artificial intelligence (AI) offer powerful tools to predict its potential biological roles and guide the synthesis of more potent and selective analogs, a process known as Structure-Activity Relationship (SAR) prediction. nih.govacs.org These computational approaches can analyze vast datasets of chemical structures and their associated biological activities to build predictive models. nih.gov

Table 2: Proposed Machine Learning Workflow for SAR Prediction

Step Description Tools and Techniques Desired Outcome
1. Data Curation Collect data on known morpholine derivatives and dichlorophenyl compounds with their biological activities (e.g., IC50 values). Chemical databases (ChEMBL, PubChem), literature mining. A curated dataset for model training.
2. Virtual Library Generation Create a large, diverse set of virtual analogs of this compound. Combinatorial library enumeration software. A comprehensive chemical space for exploration.
3. Descriptor Calculation Compute molecular descriptors (physicochemical, topological, quantum mechanical) for all compounds. RDKit, PaDEL-Descriptor, quantum chemistry software. A numerical representation of each molecule's features.
4. Model Training & Validation Train ML models (e.g., Random Forest, Gradient Boosting, Deep Neural Networks) to predict biological activity. Scikit-learn, TensorFlow, PyTorch. A validated predictive model for a specific biological target (e.g., a kinase). cas.org

| 5. Predictive Screening | Use the trained model to predict the activity of the virtual library compounds. | The validated ML model. | A ranked list of candidate molecules for synthesis and biological testing. |

Development of Advanced Probes for Mechanistic Studies

A significant gap in the knowledge of this compound is its molecular mechanism of action. Identifying the specific protein(s) it interacts with within a cell (target deconvolution) is crucial for understanding its biological effects. nih.govnih.govacs.org This can be achieved by designing and synthesizing "probe" molecules derived from the parent compound. researchgate.netrsc.orgnih.gov

One powerful technique is photoaffinity labeling (PAL) . nih.govwikipedia.org The benzoyl moiety of the compound is structurally similar to benzophenone (B1666685), a well-known photoreactive group used in PAL. nih.govresearchgate.net A probe could be designed by incorporating a benzophenone group, which upon exposure to UV light, forms a covalent bond with any nearby interacting proteins. The probe would also contain a "handle," such as an alkyne or azide (B81097) group, for downstream detection via click chemistry.

Alternatively, fluorescent probes could be developed by attaching a fluorophore to the molecule. nih.govnih.govacs.org This would allow for the visualization of the compound's localization within cells using fluorescence microscopy, providing clues about its site of action. nih.govresearchgate.net These advanced probes are indispensable tools for moving from an interesting molecule to a well-understood chemical tool or drug lead. rsc.org

Interdisciplinary Research with Materials Science or Agri-science

The unique structural features of this compound suggest potential applications beyond medicine, notably in materials science and agri-science.

Materials Science: Halogenated compounds are known to impart specific properties to polymers, such as flame retardancy, chemical resistance, and thermal stability. specialchem.comiafss.orgtandfonline.com The presence of two chlorine atoms on the phenyl ring of this compound could make it a valuable monomer or additive in polymer synthesis. youtube.com Research could explore its incorporation into polymers like polyurethanes or polyesters to create advanced materials with enhanced properties. The morpholine component itself is used as a building block and curing agent in polymer production. e3s-conferences.org

Agri-science: Morpholine derivatives are a well-established class of fungicides, and many commercial pesticides contain a dichlorophenyl group. e3s-conferences.org This combination in a single molecule is highly suggestive of potential agrochemical activity. Future research should include screening this compound for fungicidal, herbicidal, and insecticidal properties. The 2,6-dichlorinated substitution pattern, in particular, has been linked to potent biological activity in herbicides. nih.gov Exploring its potential in crop protection could open up significant avenues for development. openpr.com

Table 3: Potential Interdisciplinary Applications

Field Potential Application Rationale
Materials Science Flame Retardant Additive Halogenated compounds release radical scavengers upon heating, interrupting combustion. youtube.com
High-Performance Polymer Monomer The rigid dichlorophenyl group could enhance thermal stability and mechanical strength of polymers.
Agri-science Fungicide The morpholine scaffold is present in many systemic fungicides (e.g., Fenpropimorph).

Addressing Specific Research Gaps in Biological Understanding

The most significant research gap for this compound is the near-complete absence of data regarding its biological effects. The foundational step for future work is to perform broad biological screening to identify any notable activity. researchgate.netijprs.comnih.gov

A systematic investigation should be undertaken, beginning with computational predictions as outlined in section 7.2. Following this, the compound should be synthesized using a sustainable method (section 7.1) and subjected to a battery of in vitro assays. This could include screens for anticancer activity against various cell lines, antimicrobial assays against a panel of bacteria and fungi, and enzyme inhibition assays, particularly against a panel of protein kinases.

Should any significant "hit" be identified, the next critical step is target deconvolution, as described in section 7.3. nih.govbiognosys.comtechnologynetworks.com Identifying the direct molecular target is essential to validate the initial finding and to understand the mechanism of action. This multi-pronged approach, integrating modern synthesis, computational chemistry, and chemical biology, will be key to unlocking the full potential of this unexplored molecule and defining its place in science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,5-dichlorobenzoyl)morpholine, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions. For example, refluxing 3,5-dichlorobenzoyl chloride with morpholine in a polar aprotic solvent (e.g., DMSO or THF) at 60–80°C for 12–18 hours under inert atmosphere, followed by ice-water quenching and recrystallization (ethanol/water) to achieve ~65% yield . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of acyl chloride to morpholine), solvent purity, and controlled cooling to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) to assess purity (>97% by area normalization) .
  • NMR (¹H/¹³C in CDCl₃): Key signals include δ 7.5–7.7 ppm (aromatic protons from dichlorophenyl) and δ 3.4–3.8 ppm (morpholine ring protons) .
  • Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H]⁺: ~300 m/z) .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodology : The compound is stable in anhydrous DMSO or ethanol at –20°C for long-term storage. Avoid aqueous solutions due to hydrolysis risks. For experimental use, prepare fresh solutions in degassed solvents to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and binding affinity of this compound in drug discovery?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density and reactive sites on the dichlorophenyl and morpholine moieties .
  • Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinase enzymes). The dichloro groups may enhance hydrophobic binding, while the morpholine oxygen could form hydrogen bonds .

Q. What strategies resolve contradictions in reported biological activity data for morpholine derivatives?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC₅₀ values) across studies. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing Cl with F or methoxy groups) to isolate contributions to bioactivity .

Q. How does the electronic effect of 3,5-dichloro substitution influence the compound’s stability and reactivity?

  • Methodology :

  • Hammett analysis : The electron-withdrawing Cl groups increase the electrophilicity of the benzoyl carbonyl, accelerating nucleophilic attacks (e.g., by amines). This can be quantified via kinetic studies in THF/water systems .
  • Accelerated stability testing : Monitor degradation under stress conditions (heat, light, pH extremes) via HPLC. Chlorine’s inductive effect may reduce hydrolysis rates compared to methoxy analogs .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

  • Methodology :

  • MTT assay : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include cisplatin as a positive control .
  • Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to quantify programmed cell death. The morpholine moiety may modulate caspase-3/7 activity .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies (e.g., 65% vs. 50%)?

  • Analysis : Yield discrepancies often stem from:

  • Reaction time : Prolonged reflux (>18 hours) may degrade intermediates, reducing yield .
  • Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization can alter recovery rates .

Methodological Resources

  • Synthetic Protocols :
  • Analytical Techniques :
  • Biological Assays :
  • Computational Tools :

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.